molecular formula C18H13BrN2O2 B14884203 4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide

4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B14884203
M. Wt: 369.2 g/mol
InChI Key: IVDBCHMLCONBKZ-UHFFFAOYSA-N
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Description

N-((1-Naphthoyl)oxy)-4-bromobenzimidamide is an organic compound that features a naphthoyl group attached to a benzimidamide structure

Preparation Methods

The synthesis of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide typically involves the reaction of 1-naphthoic acid with 4-bromobenzimidamide under specific conditions. The process may include the use of reagents such as thionyl chloride to convert 1-naphthoic acid to 1-naphthoyl chloride, which then reacts with 4-bromobenzimidamide to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-((1-Naphthoyl)oxy)-4-bromobenzimidamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((1-Naphthoyl)oxy)-4-bromobenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-((1-Naphthoyl)oxy)-4-bromobenzimidamide can be compared with other similar compounds such as:

The uniqueness of N-((1-Naphthoyl)oxy)-4-bromobenzimidamide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] naphthalene-1-carboxylate

InChI

InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(20)21-23-18(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21)

InChI Key

IVDBCHMLCONBKZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Br)N

Origin of Product

United States

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